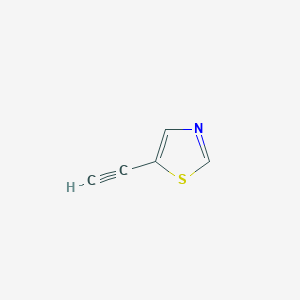

5-Ethynyl-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS/c1-2-5-3-6-4-7-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFJFVXHZUVMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591425 | |

| Record name | 5-Ethynyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872122-41-3 | |

| Record name | 5-Ethynyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethynyl 1,3 Thiazole and Analogous Systems

Classical and Contemporary Approaches to 1,3-Thiazole Core Synthesis

The synthesis of the 1,3-thiazole ring is a well-established field in heterocyclic chemistry, with several foundational methods still in widespread use, alongside modern adaptations that offer improved yields and conditions.

Hantzsch Thiazole (B1198619) Synthesis and Modifications

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole core. scispace.commdpi.com The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species, such as thiourea (B124793) or a substituted thioamide. mdpi.commdpi.com This reaction reliably produces 1,3-thiazoles with a variety of substituents at the 2, 4, and 5 positions. mdpi.com The general mechanism involves the initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Modern modifications to the Hantzsch synthesis have focused on improving reaction conditions, broadening the substrate scope, and increasing efficiency. One-pot procedures, where the α-haloketone is generated in situ from a ketone and a halogen, have been developed to streamline the process. scispace.com Furthermore, environmentally benign approaches using solvent-free conditions or greener solvents like water and ionic liquids have gained prominence. scispace.comresearchgate.net For instance, one-pot, three-component Hantzsch syntheses have been successfully carried out by grinding reactants together, often leading to shorter reaction times and higher yields. scispace.comresearchgate.net

A notable variant is the catalyst-free Hantzsch cyclization of α-chloroglycinates with thioamides or thiourea, which provides access to polysubstituted 5-acylamino-1,3-thiazoles. mdpi.com

| Reactant 1 | Reactant 2 | Key Feature | Reference |

|---|---|---|---|

| α-Halocarbonyl | Thiourea/Thioamide | Classic cyclocondensation for thiazole ring formation. | mdpi.commdpi.com |

| Ketone + Halogen | Thiourea | In situ generation of α-haloketone in a one-pot reaction. | scispace.com |

| α-Chloroglycinates | Thioamide/Thiourea | Catalyst-free synthesis of 5-acylamino-1,3-thiazoles. | mdpi.com |

| 3-(Bromoacetyl)-4-hydroxy-2H-pyran-2-one | Thiourea & Benzaldehydes | One-pot, three-component synthesis under green conditions (ultrasonic irradiation). | mdpi.com |

Condensation and Cyclization Reactions Utilizing Thiourea/Thioamide Precursors

Thiourea and its thioamide analogues are cornerstone precursors in thiazole synthesis, serving as the source of the critical N-C-S fragment. mdpi.com The Hantzsch reaction is the primary example of their application, but other condensation and cyclization strategies also rely on these versatile reagents.

The reaction between α-haloketones and thiourea is a high-yield method for producing 2-aminothiazoles. mdpi.com Similarly, thioamides react to form 2-substituted thiazoles. The process is robust and tolerates a wide variety of functional groups on both reaction partners. The initial step is the formation of an isothiourea intermediate via nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-halocarbonyl compound. This is followed by cyclization through the attack of the nitrogen atom and subsequent elimination of water to yield the aromatic thiazole.

Alternative electrophiles can also be employed. For example, some syntheses utilize propargyl bromides in domino alkylation-cyclization reactions with thiourea under microwave irradiation to generate 2-aminothiazoles. While this directly incorporates an alkyne, the substitution pattern may differ from the target compound. Another approach involves reacting thioamides with hypervalent iodine reagents, such as alkynyl(aryl)iodonium salts, which can lead to the formation of the thiazole ring.

| Precursor Type | Reacts With | Resulting Thiazole Type | Reference |

|---|---|---|---|

| Thiourea | α-Haloketones | 2-Aminothiazoles | mdpi.com |

| Substituted Thioamides | α-Haloketones | 2,4- and/or 5-Substituted Thiazoles | mdpi.com |

| Thiourea | Propargyl Bromides | 2-Aminothiazoles (via domino reaction) | - |

| Thioamides | Alkynyl(aryl)iodonium salts | Substituted Thiazoles | - |

Targeted Introduction of the Ethynyl (B1212043) Group

Once the thiazole core is available, or as part of a convergent strategy, the ethynyl group must be installed at the C-5 position. This is typically achieved through modern cross-coupling reactions, which often necessitate prior functionalization of the C-5 position.

Strategies for C-5 Ethynylation of the Thiazole Ring

Direct C-H ethynylation at the C-5 position of an unsubstituted thiazole is challenging due to the electronic nature of the ring. The calculated π-electron density indicates that C-5 is the primary site for electrophilic substitution, but direct ethynylation is not a standard electrophilic substitution reaction. Therefore, a more common and reliable strategy involves a two-step process: halogenation of the C-5 position followed by a metal-catalyzed cross-coupling reaction.

Bromination at the C-5 position of a thiazole ring is an effective method to install a good leaving group, preparing the molecule for subsequent coupling. doi.org For example, syntheses of polysubstituted N-phenyl-2-thiazoleamines have shown that bromination in the 5-position proceeds efficiently on a protected thiazoleamine intermediate. doi.org Similarly, the synthesis of 5-(hydroxymethyl)thiazole has been achieved from precursors involving halogenation at the C-5 position, demonstrating the viability of functionalizing this site. tandfonline.comtandfonline.com This halogenated intermediate becomes the key substrate for introducing the ethynyl group.

Cross-Coupling Methodologies for Alkyne Incorporation

The Sonogashira cross-coupling reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized carbons (like those in an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne). wikipedia.orglibretexts.org This reaction has been extensively used to synthesize complex molecules, including those with alkynyl-substituted heterocyclic scaffolds. wikipedia.org

The reaction typically employs a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. libretexts.orgorganic-chemistry.org In the context of 5-ethynyl-1,3-thiazole synthesis, the strategy involves coupling a 5-halothiazole (e.g., 5-bromothiazole (B1268178) or 5-iodothiazole) with a terminal alkyne, such as trimethylsilylacetylene (B32187) (which provides a protected ethynyl group) or ethynylbenzene. The general catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the 5-halothiazole, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and the copper cocatalyst) and subsequent reductive elimination to yield the 5-alkynylthiazole product and regenerate the Pd(0) catalyst.

While the copper co-catalyst enhances reactivity and allows for milder reaction conditions, copper-free Sonogashira protocols have also been developed to avoid the potential side reaction of alkyne homocoupling (Glaser coupling). wikipedia.org This methodology has been successfully applied to synthesize various disubstituted oxazoles and thiazoles by coupling trifloyl-substituted heterocycles with terminal alkynes. nih.gov

| Thiazole Substrate | Alkyne Partner | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| 5-Halothiazole (I, Br) | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Forms C(sp²)-C(sp) bond at C-5 position. | wikipedia.orglibretexts.org |

| 5-Trifloylthiazole | Terminal Alkyne | Pd(0) catalyst | Demonstrates use of triflates as leaving groups. | nih.gov |

| 1-Bromo-4-iodobenzene (Model) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Toluene/Water | Sequential Sonogashira/Suzuki couplings in aqueous media. | researchgate.net |

Multi-Component and Domino Reactions for this compound Scaffolds

To enhance synthetic efficiency, atom economy, and molecular diversity, multi-component reactions (MCRs) and domino (or cascade) reactions have emerged as powerful tools in heterocyclic synthesis. doi.orgnih.gov These reactions combine three or more reactants in a single pot to form a complex product, minimizing purification steps and resource consumption. iau.irrsc.org

Several MCRs have been developed for the synthesis of highly substituted thiazoles. iau.irrsc.orgrsc.org For instance, a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can rapidly generate diverse thiazole derivatives. iau.ir Another one-pot, three-component reaction utilizes glycine-based dithiocarbamates, acetic anhydride, and nitroalkenes to produce fully substituted thiazoles under solvent-free conditions. rsc.org

Domino reactions, where subsequent transformations occur at functionalities generated in previous steps under the same reaction conditions, offer elegant pathways to complex structures. nih.govyoutube.com A domino approach for thiazole synthesis could involve the in-situ formation of a key intermediate that then undergoes cyclization and further functionalization. For example, a multicomponent domino approach using arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides has been reported for synthesizing trisubstituted thiazoles. nih.gov While direct synthesis of this compound via these methods is not extensively documented, the principles allow for strategic design. A plausible domino sequence could involve a starting material already containing an alkyne moiety, which is then incorporated into the final thiazole structure through a series of intramolecular cyclizations and rearrangements. The development of such a process would represent a highly efficient and innovative route to the target scaffold.

Green Chemistry Approaches in this compound Synthesis and Analogous Systems

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. bepls.com For the synthesis of the 1,3-thiazole scaffold, which is central to this compound, significant progress has been made in developing environmentally benign methodologies. These approaches aim to reduce or eliminate the use of hazardous reagents and solvents, decrease energy consumption, and simplify reaction procedures. bepls.comresearchgate.net Key strategies include microwave-assisted synthesis, the use of ultrasonic irradiation, reactions in green solvents like water, and the development of solvent-free and catalyst-free protocols. bepls.comnih.govmdpi.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as dramatically reduced reaction times, improved yields, and often higher product purity compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various thiazole derivatives. For instance, a one-pot, solvent- and catalyst-free synthesis of hydrazinyl thiazole derivatives was achieved in just 30–175 seconds under microwave irradiation. bepls.comnih.gov Another example is the synthesis of 2-aminothiazoles from propargyl bromides and thiourea derivatives, which was carried out under microwave irradiation for 10 minutes, demonstrating the efficiency of this domino reaction. neliti.com A highly efficient, catalyst-free procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in water under microwave conditions further highlights the potential of this green technique. rsc.org

Ultrasonic-Mediated Synthesis

The use of ultrasonic irradiation is another energy-efficient method that promotes chemical reactions through acoustic cavitation. This technique has been employed in the eco-friendly synthesis of thiazole derivatives using a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst. mdpi.com The reaction of a thiosemicarbazone derivative with various reagents under ultrasonic irradiation at 50 °C yielded the desired thiazole products, showcasing a green protocol that combines a sustainable catalyst with an efficient energy source. mdpi.com

Use of Green Solvents and Catalysts

The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and safety. mdpi.com An efficient synthesis of 2-amino-1,3-selenazoles, structural analogs of thiazoles, has been reported in an ionic liquid/water solvent system, demonstrating high yields in short reaction times under ambient conditions. mdpi.com Polyethylene glycol (PEG-400) has also been used as a greener solvent for the catalyst-free synthesis of 2-aminothiazoles. bepls.com

In addition to green solvents, the development of recyclable and non-toxic catalysts is crucial. Zeolite H-beta has been shown to facilitate the synthesis of 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole, a precursor to 4-alkynyl substituted thiazoles, pointing towards a more sustainable catalytic process. Similarly, a series of novel pyrimidine-thiazole derivatives were synthesized in aqueous ethanol, a green solvent, using NiFe2O4-NPs as a catalyst. researchgate.net

Solvent-Free and Catalyst-Free Synthesis

Eliminating the solvent and catalyst altogether represents a highly desirable green synthetic approach, as it simplifies purification, reduces waste, and lowers costs. researchgate.netrsc.org Researchers have developed a novel one-pot, three-component reaction to construct thiazole derivatives under solvent-free conditions by grinding tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate (B1210297) together, followed by heating. researchgate.net Another facile method involves the microwave-assisted synthesis of hydrazinyl thiazole derivatives under solvent- and catalyst-free conditions. nih.gov Such protocols have also been successfully applied to the synthesis of 1,4-dihydropyridines, demonstrating the broad applicability of catalyst-free and solvent-free reactions under microwave irradiation in a water medium. nih.gov

The table below summarizes various green chemistry approaches applied to the synthesis of the thiazole ring and its analogs, providing insight into the conditions that could be adapted for the synthesis of this compound.

Interactive Data Table: Green Synthetic Methodologies for Thiazole Analogs

| Product Class | Starting Materials | Conditions | Yield (%) | Reaction Time | Reference |

| Hydrazinyl thiazole derivatives | Aryl ketones, thiosemicarbazide, phenacyl bromides | Microwave (300 W), solvent-free, catalyst-free | Good to Excellent | 30–175 s | bepls.comnih.gov |

| 2-Aminothiazoles | Propargyl bromides, thiourea | Microwave, K2CO3, DMF | High | 10 min | neliti.com |

| Thiazole derivatives | Thiosemicarbazone derivative, 2-bromo-1-arylethan-1-ones | Ultrasonic irradiation (50 °C), PIBTU-CS hydrogel catalyst | N/A | 20 min | mdpi.com |

| 2-Aminothiazoles | α-Diazoketones, thiourea | PEG-400, 100 °C, catalyst-free | Good | 2–3.5 h | bepls.com |

| Trisubstituted thiazoles | Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Microwave, H2O, catalyst-free | Good to Very Good | Short | bepls.com |

| Thiazole derivatives | Tertiary thioamides, α-haloketones, NH4OAc | Thermal (110 °C) or Microwave, solvent-free | Very Good | N/A | researchgate.net |

| Benzo[d]imidazo[2,1-b]thiazoles | 2-Aminobenzothiazole, α-haloketones | Microwave, H2O, catalyst-free | High | Rapid | rsc.org |

Chemical Reactivity and Transformative Potential of 5 Ethynyl 1,3 Thiazole

Reactivity at the 1,3-Thiazole Ring System

Protonation and Basicity Considerations

Thiazole (B1198619) and its derivatives are basic compounds, readily undergoing protonation at the N3 nitrogen atom due to the availability of its lone pair of electrons. pharmaguideline.comthieme-connect.de The basicity of the thiazole ring is generally less than that of pyridine. thieme-connect.de In 5-ethynyl-1,3-thiazole, the presence of the electron-withdrawing ethynyl (B1212043) group at the C5 position is expected to decrease the electron density across the ring system, thereby reducing the basicity of the N3 nitrogen compared to unsubstituted thiazole. This effect is a critical consideration in acid-catalyzed reactions and for the purification and handling of the compound, which can be prepared as a hydrochloride salt to enhance its stability and solubility. vulcanchem.com

Electrophilic and Nucleophilic Aromatic Substitution Potential

The inherent electron distribution in the thiazole ring dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution: The C5 position of the thiazole ring is the most electron-rich and, therefore, the preferred site for electrophilic attack. chemicalbook.compharmaguideline.com However, in this compound, this position is already substituted. Electrophilic substitution, if it occurs, would be directed to the C4 position, although the reaction may be sluggish due to the deactivating effect of the ethynyl group. In related substituted thiazoles, electrophilic reactions such as halogenation and nitration have been shown to proceed at available ring positions, often requiring specific catalysts or conditions. nih.gov For instance, studies on 2-amino-1,3-thiazoles have demonstrated that halogenation can be regioselectively directed to the C5 position using copper(II) halides. nih.gov

Nucleophilic Aromatic Substitution: The C2 position is the most electron-deficient carbon in the thiazole ring, making it susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com This reactivity is enhanced by quaternization of the ring nitrogen. Halogens or other leaving groups at the C2 position are readily displaced by nucleophiles. While this compound itself does not have a leaving group at C2, derivatives such as 2-chloro-5-ethynyl-1,3-thiazole (B2406760) would be expected to undergo nucleophilic substitution at the C2 position. Research on related 2-halothiazoles has shown that these positions are reactive toward various nucleophiles. nih.gov

| Reaction Type | Position | Reactivity Driver | Expected Outcome for this compound Derivatives |

| Protonation | N3 | Basic nitrogen lone pair | Forms thiazolium salts. Basicity is reduced by the C5-ethynyl group. |

| Electrophilic Substitution | C4 | Electron-rich nature of the ring (C5 is blocked) | Substitution at C4 is possible but may be deactivated by the ethynyl group. |

| Nucleophilic Substitution | C2 | Electron-deficient carbon | A leaving group at C2 can be displaced by nucleophiles. |

Ring-Opening and Rearrangement Reactions, including Cycloadditions

The thiazole ring is generally stable due to its aromaticity and does not readily undergo ring-opening reactions under standard conditions. While certain complex heterocyclic systems can undergo rearrangements like the Dimroth rearrangement, such transformations have not been prominently reported for simple this compound derivatives. d-nb.info

Cycloaddition reactions involving the thiazole ring itself as a diene or dienophile are uncommon. The reactivity of this compound is overwhelmingly dominated by cycloadditions at the ethynyl side chain rather than the heterocyclic core.

Reactivity of the Terminal Ethynyl Moiety

The terminal alkyne functionality is a cornerstone of the reactivity of this compound, providing access to a vast array of chemical transformations. vulcanchem.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.govunits.it This reaction allows for the covalent ligation of the this compound core to molecules bearing an azide (B81097) group.

The reaction proceeds via the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide in a stepwise manner. nih.govnih.gov The result is the exclusive formation of a 1,4-disubstituted 1,2,3-triazole ring, a stable and robust linker. nih.govthermofisher.com This method is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgacs.org The CuAAC reaction has been widely used to conjugate thiazole-containing fragments to biomolecules, polymers, and other molecular scaffolds. acs.orgresearchgate.net

| Reaction | Catalyst System | Product | Key Features |

| CuAAC | Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1-(Thiazol-5-yl)-4-substituted-1,2,3-triazole | High yield, high regioselectivity (1,4-isomer), mild conditions, wide functional group tolerance. organic-chemistry.orgnih.gov |

| RuAAC | Ruthenium catalyst | 1-(Thiazol-5-yl)-5-substituted-1,2,3-triazole | Complementary regioselectivity to CuAAC, forming the 1,5-isomer. acs.org |

Hydration, Halogenation, and Other Alkyne Functionalizations

The terminal ethynyl group is susceptible to a variety of classic alkyne transformations beyond cycloadditions.

Hydration: The acid-catalyzed hydration of the ethynyl group, typically following Markovnikov's rule, would yield a methyl ketone (5-acetyl-1,3-thiazole). This transformation provides a route to introduce a carbonyl group, which can serve as a handle for further functionalization.

Halogenation: The ethynyl group can react with halogens (e.g., Br₂, Cl₂) to form di- or tetra-halo derivatives. The reaction proceeds via electrophilic addition across the triple bond.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. this compound can be coupled with aryl or vinyl halides to synthesize more complex conjugated systems, which are of interest in materials science and as advanced medicinal intermediates. nih.govevitachem.com

Other Additions: The triple bond can also undergo other addition reactions, such as hydroboration-oxidation to yield an aldehyde (anti-Markovnikov hydration) or reduction to an alkene or alkane.

These reactions highlight the synthetic versatility of this compound, allowing for its elaboration into a wide range of more complex structures tailored for specific applications.

Oligomerization and Polymerization Behavior

The terminal ethynyl group in this compound serves as a reactive handle for oligomerization and polymerization, leading to materials with potentially valuable electronic and physical properties. While specific studies focusing exclusively on the homopolymerization of this compound are not extensively detailed in the available literature, the behavior can be inferred from research on acetylene-terminated oligomers and thiazole-containing conjugated polymers.

Ethynyl-substituted aromatic and heterocyclic compounds are known to undergo polymerization reactions, often initiated thermally or through catalysis, to form cross-linked or linear conjugated polymer networks. dtic.mil These reactions leverage the reactivity of the carbon-carbon triple bond. For instance, acetylene-terminated sulfone monomers have been synthesized and polymerized to create materials with specific thermal and mechanical properties. dtic.mil This suggests that this compound could act as a monomer or co-monomer in the synthesis of novel polymers.

The incorporation of thiazole rings into polymer backbones is a strategy used to modulate the electronic and photophysical properties of the resulting materials. researchgate.net Research into π-conjugated polymers has involved the synthesis of copolymers that alternate a heterocyclic unit, such as a thiazole derivative, with other aromatic systems. researchgate.net Catalyst-transfer polymerization (CTP) is a chain-growth method used to synthesize conjugated polymers with controlled molecular weight and narrow dispersity, a technique potentially applicable to monomers like this compound. umich.edu Furthermore, novel copolymers have been prepared by polymerizing tridentate ligands with ethynyl-thienyl-benzothiadiazole derivatives, highlighting the utility of ethynyl groups in creating complex macromolecular structures. researchgate.net The development of such polymers is driven by their potential applications in organic electronics, including photovoltaics and light-emitting diodes. researchgate.netumich.edu

Chemo- and Regioselectivity in this compound Transformations

The presence of multiple reactive sites in this compound—namely the terminal alkyne, the C-H bonds of the thiazole ring, and any substituents—makes chemo- and regioselectivity critical considerations in its chemical transformations. The ability to selectively target one functional group while leaving others intact is key to its utility as a synthetic building block.

A significant example of chemoselectivity is observed in metal-catalyzed cross-coupling reactions. In the synthesis of complex thiazole derivatives, a 2-chloro-5-((trimethylsilyl)ethynyl)thiazole synthon was subjected to Sonogashira cross-coupling reactions. nih.gov Notably, the coupling occurred exclusively at the ethynyl group (after desilylation), with no reaction observed at the C-2 position occupied by the chloro substituent. nih.gov This demonstrates the higher reactivity of the terminal alkyne under these conditions, allowing for its selective functionalization.

Regioselectivity is dictated by the electronic properties of the thiazole ring, which are influenced by the ethynyl substituent. The electron-withdrawing nature of the ethynyl group affects the acidity and reactivity of the ring protons. sci-hub.se Studies on the functionalization of related heterocyclic systems, such as 2,1,3-benzothiadiazole (B189464) (BTD), show that C-H activation and subsequent reactions can be highly regioselective. acs.org For BTD, Ir-catalyzed C-H borylation occurs selectively at the 5-position, and further reactions of arynes generated from BTD derivatives show regioselective addition of nucleophiles. acs.org While not directly involving this compound, these findings illustrate the principles of regiocontrol in the functionalization of thiazole-related structures. The direction of nucleophilic attack can be switched depending on the substituent's nature and the reaction conditions, a principle that applies broadly to substituted heterocycles. semanticscholar.org

The following table summarizes selective transformations involving substituted ethynylthiazoles and related heterocycles, illustrating the principles of chemo- and regioselectivity.

| Substrate | Reaction Type | Conditions | Key Outcome / Selectivity | Reference |

|---|---|---|---|---|

| 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole | Sonogashira Coupling | Pd catalyst, aryl halide | Chemoselective coupling at the alkyne; the C2-Cl bond remains intact. | nih.gov |

| 2,1,3-Benzothiadiazole (BTD) | C-H Borylation | Ir catalyst | Regioselective borylation at the C5 position. | acs.org |

| 2,1,3-Benzothiadiazol-4,5-yne | Nucleophilic Addition | Various nucleophiles | Regioselective attack at the C5 position of the aryne intermediate. | acs.org |

| Fluorinated 1,2,4-Triketones | Condensation with Hydrazines | Solvent-dependent | Demonstrates solvent-controlled regioselectivity in heterocycle formation. | semanticscholar.org |

The Ethynyl Group's Influence on Thiazole Ring Stability and Reactivity

Electronic Effects and Reactivity: The ethynyl group is a potent electron-withdrawing group due to the high s-character of its sp-hybridized carbon atoms. sci-hub.se This electronic pull deactivates the thiazole ring towards electrophilic substitution while simultaneously activating it towards nucleophilic attack. In a study comparing various substituted five-membered heterocycles, ethynyl derivatives of thiazole were found to be particularly reactive as electrophiles in reactions with nucleophiles like glutathione. rsc.org The terminal proton of the ethynyl group is also notably acidic (pKa ≈ 25) compared to protons on alkenes or alkanes, allowing it to act as a proton donor in hydrogen bonding or to be readily removed by a base for subsequent reactions. sci-hub.se

Influence on Ring Stability: The thiazole ring is an aromatic system, and substitution can affect this stability. nih.gov The introduction of an ethynyl group can influence the metabolic stability of the ring. For instance, in related systems, fluorination of a thiazole ring was suggested to increase its stability towards metabolic processes. nih.gov While the ethynyl group itself is a site of reactivity, its electron-withdrawing nature can stabilize adjacent carbanions, a factor that can influence reaction pathways involving deprotonation of the ring. The linear geometry of the ethynyl group (H-C≡C angle of 180°) also acts as a rigid spacer, which can be a crucial feature in the design of molecules where precise spatial arrangement is required, such as in medicinal chemistry. sci-hub.se

The following table compares key properties of the ethynyl group to other common functional groups, highlighting its unique influence.

| Property | Ethynyl Group (–C≡CH) | Ethene Group (–CH=CH₂) | Phenyl Group (–C₆H₅) | Reference |

|---|---|---|---|---|

| Hybridization | sp | sp² | sp² | sci-hub.se |

| Geometry | Linear (180°) | Trigonal Planar (~120°) | Trigonal Planar (~120°) | sci-hub.se |

| Electronic Nature | Strongly electron-withdrawing | Weakly electron-withdrawing | Can be donating or withdrawing | sci-hub.sersc.org |

| Acidity (pKa of C-H) | ~25 | ~44 | ~43 | sci-hub.se |

| Role in Interactions | Weak H-bond donor; π-system interactions | π-system interactions | π-stacking; H-bond acceptor (π-cloud) | sci-hub.se |

Computational and Theoretical Investigations of 5 Ethynyl 1,3 Thiazole

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical calculations are indispensable for understanding the electronic structure and properties of molecules like 5-ethynyl-1,3-thiazole at a fundamental level. These methods allow for the prediction of molecular geometries, electronic distributions, and spectroscopic characteristics.

The electronic structure of thiazole (B1198619) derivatives is frequently investigated using both ab initio and Density Functional Theory (DFT) methods. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data. acs.org The HF method, often used with a 6-31G* basis set, provides a foundational level of theory for geometry optimization and electronic property calculation.

Density Functional Theory (DFT) has become a popular and powerful tool for studying thiazole systems due to its balance of accuracy and computational cost. shd-pub.org.rsasianpubs.org Common DFT functionals employed for these types of molecules include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): Widely used for its robust performance in predicting molecular geometries and energies. eurjchem.com

PBE1PBE and HCTH: Other hybrid functionals used for geometry and energy computations. asianpubs.org

M06-2X: A high-nonlocality functional that can be effective for systems involving non-covalent interactions. shd-pub.org.rs

CAM-B3LYP: A long-range corrected functional often used for calculating photophysical properties and excited states. rsc.org

These methodologies are instrumental in predicting the behavior of molecules, and studies on related compounds provide a strong basis for understanding this compound. eurjchem.comnih.gov

The choice of a basis set in quantum chemical calculations is crucial as it defines the set of functions used to build molecular orbitals. The efficiency and accuracy of a calculation are highly dependent on this choice. For thiazole derivatives, basis sets like 6-31G* and the more extensive 6-311++G(d,p) are commonly employed. shd-pub.org.rsasianpubs.orgeurjchem.com

Basis set optimization involves selecting a basis set that provides the desired accuracy without incurring prohibitive computational expense. Larger basis sets, such as those with polarization (d,p) and diffuse (++) functions, offer greater flexibility for describing electron distribution, which is particularly important for molecules with heteroatoms and π-systems like this compound. However, they also significantly increase calculation time. The goal is to achieve a result that is converged with respect to the basis set, meaning that using an even larger basis set would not significantly alter the outcome. This trade-off between accuracy and efficiency is a central consideration in computational chemistry.

Table 1: Common Computational Methods and Basis Sets for Thiazole Derivatives This table is representative of methods used for similar compounds, as direct detailed studies on this compound are limited.

| Method Type | Specific Method/Functional | Common Basis Sets | Reference |

|---|---|---|---|

| Ab Initio | Hartree-Fock (HF) | 6-31G* | |

| DFT | B3LYP | 6-311++G(d,p) | eurjchem.comwu.ac.th |

| DFT | PBE1PBE | 6-31G* | asianpubs.org |

| DFT | M06-2X | 6-311++G(d,p) | shd-pub.org.rs |

| DFT | CAM-B3LYP | 6-31+G(d,p) | rsc.org |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that influences chemical reactivity, kinetic stability, and electronic properties. shd-pub.org.rsnih.gov

A small HOMO-LUMO gap generally indicates that a molecule is more reactive, less stable, and can be more easily polarized. shd-pub.org.rs In the context of materials science, a narrow gap is often a prerequisite for electronic conductivity. nih.gov Theoretical calculations on thiazole-based hydrazones and other derivatives have shown that substituting the thiazole ring can significantly tune this energy gap. nih.gov For instance, the introduction of an ethynyl (B1212043) group is known to affect the electronic properties, often leading to a smaller HOMO-LUMO gap and enhanced planarity in related heterocyclic systems like phenyl-thiadiazoles. nih.govnih.gov

The electronic properties of this compound suggest its potential use in organic electronics. kuey.net Materials with narrow HOMO-LUMO gaps are often good candidates for electron-conducting materials. nih.gov The ethynyl linkage is particularly effective in extending π-conjugation, which facilitates charge transport. uclm.es Studies on oligomers containing thiazole and thiazolothiazole have demonstrated that these derivatives can possess good mobility for both holes and electrons (ambipolar character). rsc.org

The charge transport properties are also influenced by the reorganization energy, which is the energy required for geometric relaxation upon gaining or losing an electron. Lower reorganization energy is desirable for efficient charge transport. Theoretical investigations into triphenylamine-ethynyl derivatives show that molecular design can effectively reduce this reorganization energy. arxiv.org The planarity of the molecule is also crucial; theoretical work on similar systems indicates that the ethynyl group helps to reduce steric hindrance and maintain planarity, which is beneficial for intermolecular charge hopping. nih.gov

Upon absorption of light, an electron is promoted from the HOMO to the LUMO, creating an electron-hole pair known as an exciton (B1674681). The exciton binding energy (E_b) is the energy required to separate this bound pair into free charge carriers. nih.govacs.orgresearchgate.net It is a critical parameter for optoelectronic devices like organic solar cells, where efficient charge separation is necessary. nih.gov A lower exciton binding energy facilitates the dissociation of the exciton into free electrons and holes that can then be transported. nih.gov

The exciton binding energy is typically calculated as the difference between the fundamental (or transport) gap and the optical gap. researchgate.netarxiv.org The transport gap is the difference between the ionization potential (IP) and the electron affinity (EA), while the optical gap is the energy of the first singlet excited state (S1). researchgate.net

E_b = (IP - EA) - E_optical

While specific calculated values for this compound are not available, studies on other organic semiconductors show exciton binding energies typically in the range of 0.3 to 1.0 eV. acs.org Materials designed for photovoltaic applications often aim for values at the lower end of this range. nih.gov

Table 2: Frontier Orbital and Electronic Properties (Illustrative) Values are hypothetical, based on trends observed in related thiazole and ethynyl-substituted compounds for illustrative purposes.

| Property | Description | Illustrative Value | Significance |

|---|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Relates to electron-donating ability (ionization potential) |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV | Relates to electron-accepting ability (electron affinity) |

| ΔE (HOMO-LUMO Gap) | E_LUMO - E_HOMO | 4.5 eV | Indicates chemical reactivity and electronic transition energy shd-pub.org.rsnih.gov |

| Exciton Binding Energy | Energy to separate an electron-hole pair | ~0.5 - 0.8 eV | Lower values favor charge separation in optoelectronics nih.govacs.org |

Molecular Geometry, Conformation, and Aromaticity Studies

The thiazole ring is a planar, aromatic heterocycle. iajps.comscispace.com Its aromaticity arises from the delocalization of a lone pair of electrons from the sulfur atom, which creates a 6π-electron system. fabad.org.trnih.gov This aromatic character is supported by both theoretical calculations and experimental data, such as proton NMR spectroscopy, where the ring protons show chemical shifts indicative of a strong diamagnetic ring current. iajps.comfabad.org.tr

Computational studies allow for the precise determination of the molecule's geometry, including bond lengths and angles. For thiazole derivatives, DFT calculations have been used to obtain optimized structures. wu.ac.th The introduction of the ethynyl group at the C5 position is not expected to disrupt the planarity of the thiazole ring. In fact, studies on analogous systems have shown that ethynyl linkers can enhance planarity by minimizing steric clashes, which is favorable for creating extended conjugated systems. nih.gov The π-electron density, as calculated by molecular orbital techniques, indicates that the C5 position is a primary site for electrophilic substitution. fabad.org.trnih.gov

Table 3: Representative Calculated Bond Lengths and Angles for a Thiazole Ring Based on data from computational studies of substituted thiazole derivatives.

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) | Reference Context |

|---|---|---|---|

| Bond Length | C2=N3 | ~1.30 - 1.32 Å | wu.ac.th |

| Bond Length | N3–C4 | ~1.37 - 1.39 Å | wu.ac.th |

| Bond Length | C4=C5 | ~1.36 - 1.38 Å | wu.ac.th |

| Bond Length | C5–S1 | ~1.71 - 1.74 Å | wu.ac.th |

| Bond Length | S1–C2 | ~1.72 - 1.76 Å | wu.ac.th |

| Bond Angle | S1–C2=N3 | ~114° - 116° | wu.ac.th |

| Bond Angle | C2=N3–C4 | ~110° - 112° | wu.ac.th |

| Bond Angle | N3–C4=C5 | ~115° - 117° | wu.ac.th |

Planarity and Steric Hindrance Effects of the Ethynyl Group

Steric hindrance, which is the obstruction of a reaction at a particular site in a molecule by the spatial bulk of adjacent atoms or groups, is a significant factor to consider. rsc.org While the ethynyl group is linear, its presence can create steric strain, particularly in reactions involving the adjacent C4 position or the sulfur atom at position 1. This steric effect can influence the accessibility of reactive sites and the geometry of transition states in chemical reactions. rsc.org For instance, in polymerization reactions, the introduction of acetylene (B1199291) linkers can reduce steric hindrance between donor and acceptor units, leading to more planar polymer chain structures. researchgate.net In the context of 1,3-thiazole connected to other molecular fragments, the point of attachment significantly impacts steric repulsion and, consequently, the dihedral angle between the units. rsc.org

Aromaticity Indices and Delocalization Patterns

Thiazoles are characterized by significant π-electron delocalization, which imparts a degree of aromaticity. wikipedia.orgacs.org This aromatic character is a key determinant of the ring's stability and reactivity. The aromaticity of thiazoles is generally considered to be greater than that of the corresponding oxazoles. wikipedia.org The π-electron delocalization in the thiazole ring is evidenced by ¹H NMR chemical shifts, which indicate a strong diamagnetic ring current. wikipedia.org

The aromaticity of a molecule can be quantified using various aromaticity indices. While claims of linear relationships between different criteria of aromaticity (energetic, geometric, and magnetic) have been shown to be invalid for broad sets of heteroaromatics, these indices still provide valuable insights. acs.org The concept of aromaticity is recognized as a multidimensional characteristic. acs.org For thiazole derivatives, computational methods based on density functional theory (DFT) can be employed to calculate aromaticity indices and analyze electron delocalization patterns. researchgate.net These calculations can reveal how the ethynyl substituent at the C5 position modulates the aromaticity of the thiazole ring. The electron-withdrawing nature of the ethynyl group can influence the π-electron density distribution within the ring, potentially affecting its aromatic character and the preferred sites for electrophilic or nucleophilic attack. wikipedia.org

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for predicting and validating the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and understanding the underlying electronic and vibrational structure.

Electronic Absorption and Emission Spectra (TDDFT)

Time-dependent density functional theory (TDDFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules. kbhgroup.in This approach can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of electronic transitions. For thiazole derivatives, TDDFT calculations can elucidate the nature of the electronic transitions, such as π-π* or n-π* transitions, and how they are influenced by substituents and the solvent environment. kbhgroup.inmdpi.com

For instance, in studies of other substituted thiazoles, TDDFT has been successfully used to reproduce experimental electronic absorption spectra and to understand the contributions of different molecular orbitals to the observed transitions. researchgate.netrsc.org The predicted spectra can be compared with experimental data obtained from UV-Vis spectroscopy to validate the computational methodology. kbhgroup.in The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding electronic transitions, can also be computed. kbhgroup.in

Below is a hypothetical table illustrating the kind of data that can be generated through TDDFT calculations for this compound in different solvents.

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

| Gas Phase | 265 | 0.15 | HOMO -> LUMO |

| Cyclohexane | 268 | 0.18 | HOMO -> LUMO |

| Ethanol | 272 | 0.21 | HOMO -> LUMO |

| Acetonitrile | 271 | 0.20 | HOMO -> LUMO+1 |

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Vibrational and Nuclear Magnetic Resonance Spectroscopic Parameters

Computational methods, particularly DFT, are also highly effective in predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. tau.ac.ilmdpi.com

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the nuclear coordinates, one can obtain the harmonic vibrational frequencies of a molecule. tau.ac.il These calculated frequencies can be scaled to better match experimental data from FTIR and FT-Raman spectroscopy. This allows for a detailed assignment of the vibrational modes of the molecule, providing insights into its structure and bonding.

NMR Spectroscopy: The calculation of NMR chemical shifts is another important application of computational chemistry. tau.ac.il Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used to predict ¹H and ¹³C NMR chemical shifts. tau.ac.il These theoretical predictions, when compared with experimental NMR data, can help confirm the structure of the molecule and provide a deeper understanding of its electronic environment. mdpi.com For thiazole derivatives, NMR spectroscopy, in conjunction with quantum chemical calculations, is a powerful approach for studying their stereochemical features. mdpi.com

The following table provides an example of how predicted and experimental spectroscopic data for this compound could be presented.

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR (cm⁻¹) | ||

| C≡C stretch | ~2110 | - |

| C-H (ethynyl) stretch | ~3300 | - |

| Thiazole ring stretch | ~1500-1600 | - |

| ¹H NMR (ppm) | ||

| H2 | ~8.9 | - |

| H4 | ~7.8 | - |

| Ethynyl-H | ~3.5 | - |

| ¹³C NMR (ppm) | ||

| C2 | ~155 | - |

| C4 | ~125 | - |

| C5 | ~120 | - |

| Ethynyl-Cα | ~85 | - |

| Ethynyl-Cβ | ~75 | - |

Note: This table contains hypothetical data for illustrative purposes.

Computational Insights into Reactivity and Reaction Mechanisms

Computational chemistry provides a powerful framework for investigating the reactivity of this compound and the mechanisms of its reactions at an atomistic level. tudelft.nl DFT-based methods are particularly useful for exploring potential energy surfaces, locating transition states, and calculating reaction barriers, thereby offering a detailed understanding of reaction pathways. researchgate.net

For thiazole derivatives, computational studies can predict the most likely sites for electrophilic and nucleophilic attack. wikipedia.org For example, calculated π-electron densities can indicate that C5 is a primary site for electrophilic substitution. wikipedia.org The reactivity of the ethynyl group itself, which can undergo various reactions like cycloadditions and coupling reactions, can also be modeled. mdpi.com

Computational methods can be used to study various aspects of reactivity, including:

Reaction Energetics: Calculating the change in enthalpy and Gibbs free energy for a reaction to determine its feasibility and spontaneity.

Transition State Analysis: Identifying the structure and energy of transition states to understand the kinetics of a reaction.

Reaction Pathways: Mapping out the entire reaction mechanism, including intermediates and transition states, to provide a complete picture of how a reaction proceeds.

For instance, the mechanism of cycloaddition reactions involving the ethynyl group or the thiazole ring can be investigated. wikipedia.org Computational studies on other thiazole systems have explored their involvement in reactions like Diels-Alder cycloadditions. wikipedia.org Such computational insights are invaluable for designing new synthetic routes and for understanding the chemical behavior of this compound in various chemical environments.

Advanced Applications of 5 Ethynyl 1,3 Thiazole in Materials Science and Supramolecular Chemistry

Organic Electronic and Optoelectronic Materials

The intrinsic properties of the 5-ethynyl-1,3-thiazole scaffold, namely its π-conjugated nature and the linear geometry of the ethynyl (B1212043) moiety, make it a valuable component in the design of materials for organic electronics and optoelectronics.

Design of Organic Semiconductors and Conductive Polymers

The thiazole (B1198619) unit is a well-established electron-deficient building block in the field of π-conjugated materials. researchgate.net Its incorporation into organic semiconductors is of particular interest because of its structural similarity to the widely used thiophene (B33073) unit, which allows for fine-tuning of optoelectronic properties. researchgate.net The addition of an ethynyl group (–C≡C–) to the thiazole ring, as in this compound, further enhances its suitability for these applications. Theoretical studies on related systems have shown that the ethynyl group helps to enforce planarity in the molecular structure and lowers the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, both of which are beneficial for electrical conductivity. nih.gov

The design of conductive polymers often involves linking these monomeric units. The terminal alkyne of this compound serves as a reactive handle for polymerization and functionalization, most notably through metal-catalyzed cross-coupling reactions or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). vulcanchem.comresearchgate.net This allows for the creation of poly(aryl-ethynylene)s (PAEs), where the ethynyl bridge maintains electronic conjugation across the polymer backbone, even between rotated aryl units. uclm.es Research on analogous structures, such as polymers containing thiazolo[5,4-d]thiazole (B1587360) linked by ethynylene bridges, demonstrates that these materials exhibit promising semiconducting and optoelectronic properties. uclm.es By alternating electron-donating and electron-accepting units, designers can create low-bandgap materials suitable for a variety of electronic devices. researchgate.net

Table 1: Properties of Thiazole/Ethynyl-Containing Polymers and Related Systems

| Polymer/Oligomer System | Monomer Components | Key Properties/Findings | Reference(s) |

|---|---|---|---|

| Ethynyl-Bridged Polythiophenes | 1,2-bis(2,2′-bithiophene-5-yl)ethyne | Can be transformed into conductive polymers via electrochemical oxidation; stability and luminescent behavior are influenced by the ethynyl bridge. | researchgate.net |

| Phenyl-ethynyl-thiadiazole Systems | 2,5-Bis(phenylethynyl)-1,3,4-thiadiazole | Ethynyl group enhances planarity and lowers the HOMO-LUMO gap compared to non-ethynyl analogues, improving properties for electrical conduction. | nih.gov |

| Thiazolo[5,4-d]thiazole-Arene Imide Copolymers | Thiazolo[5,4-d]thiazole and arene imides linked by ethynylene bridges | The number of fused aromatic rings and the presence of ethynylene linkages significantly affect the optical band gap and other electronic properties. | uclm.es |

Components for Organic Light-Emitting Diodes (OLEDs) and Electrochemical Cells (OLECs)

The development of novel luminescent compounds is critical for advancing optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and light-emitting electrochemical cells (OLECs). acs.org Thiazole-containing molecules have emerged as promising candidates for these applications. acs.org Specifically, organoboron complexes incorporating a 1,3-thiazole unit have been designed and synthesized to serve as emitters in OLEDs. acs.org

In these systems, the molecule is often engineered as a donor-acceptor structure to achieve intense fluorescence. acs.org For instance, a series of N,O π-conjugated organoboron complexes featuring a thiazole ring, a 4-dimethylaminophenyl group (donor), and a 2,2-difluoro-1,3,5,2-oxadiazaborinine unit (acceptor) have been synthesized. acs.org The photophysical properties of these complexes, such as their emission color and fluorescence quantum yield, can be tuned by changing the substituents on the thiazole ring. acs.org A complex with an unsubstituted thiazole unit demonstrated a very high fluorescence quantum yield of 94% in the solid state, a highly desirable characteristic for OLED emitters. acs.org The utility of thiazole derivatives in this area is further supported by patent filings for materials intended for use in various organic electronic devices, including OLEDs and OLECs. justia.comjustia.com

Table 2: Photophysical Data for Selected 1,3-Thiazole-Based Organoboron Complexes

| Compound | Substituent at Thiazole Position 4 | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| 5a | H | 433 | 511 | 0.94 (in solid state) | acs.org |

| 5b | Methyl | 433 | 513 | 0.81 (in solution) | acs.org |

| 5c | Ethoxycarbonyl | 430 | 501 | 0.77 (in solution) | acs.org |

Fluorescent Probes and Optical Brighteners

The same electronic properties that make this compound derivatives useful for OLEDs also make them suitable for applications as fluorescent probes. Conjugated thiazole-ethynyl systems can exhibit tunable optoelectronic properties and fluorescence. vulcanchem.com The ethynyl group provides a key advantage for creating probes, as it can readily participate in click chemistry reactions. vulcanchem.comthermofisher.com This allows the this compound core, acting as the fluorophore, to be easily attached to biomolecules or other targets for imaging and sensing applications. The principle is exemplified by dyes like Thiazole Orange, an asymmetric cyanine (B1664457) dye whose fluorescence depends on its conformation, which is stabilized upon binding to DNA. glenresearch.com

Optical brighteners, or fluorescent whitening agents, function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue portion of the visible spectrum, making materials appear whiter and brighter. finerchem.comspecialchem.com These compounds are typically highly conjugated organic molecules. Commercial optical brighteners often feature heterocyclic rings and stilbene (B7821643) or thiophene units. finerchem.comspecialchem.com While this compound itself is not listed as a commercial brightener, its conjugated heterocyclic structure is consistent with the class of molecules used for this purpose.

Supramolecular Assembly and Molecular Recognition

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. The distinct structural and electronic features of this compound make it a valuable component for building these intricate architectures.

Ligand Design for Metallosupramolecular Frameworks and Cages

In the design of ligands for metallosupramolecular chemistry, specific coordination sites are required to bind metal ions in a predictable manner. The nitrogen atom of the 1,3-thiazole ring can act as a donor site (Lewis base) for metal cations. bohrium.com By incorporating thiazole units into larger organic molecules, ligands can be created that direct the self-assembly of discrete, three-dimensional structures like cages and frameworks upon the addition of metal ions. bohrium.comuoc.gr

A notable example is the spontaneous formation of a [Ag₁₂L₈]¹²⁺ cubic cage from a C₃-symmetric ligand featuring three thiazole groups. bohrium.com In this M₁₂L₈ cube, the nitrogen atom of each thiazole ring coordinates to a silver(I) ion, demonstrating the effectiveness of the thiazole moiety in directing the assembly of a complex, hollow architecture. bohrium.com The ethynyl group in this compound can serve as a rigid, linear spacer to control the distance and geometry between coordination sites in a ligand, or as a reactive site for further functionalization. nih.gov The design of such ligands is a key strategy for producing functional molecular containers and catalysts. nih.gov

Host-Guest Chemistry and Self-Assembly Processes

Self-assembly is the process by which molecules spontaneously form ordered structures through non-covalent interactions. The this compound molecule possesses features that can drive such processes. The ethynyl group is known to participate in directional intermolecular interactions, such as hydrogen bonding and, when functionalized with a halogen, strong halogen bonding (e.g., C–I···N or C–I···π interactions). acs.orgmostwiedzy.pl These specific interactions, along with π-stacking of the aromatic thiazole rings, can guide the molecules to assemble into well-defined one-, two-, or three-dimensional networks in the solid state. acs.orgmostwiedzy.pl

The hollow metallosupramolecular cages described in the previous section are prime examples of systems capable of host-guest chemistry. bohrium.com The internal cavity of these self-assembled structures can accommodate smaller "guest" molecules, leading to the formation of host-guest complexes. nitschkegroup-cambridge.com This encapsulation can alter the properties of the guest, protect it from the external environment, or bring multiple guests into close proximity to enable chemical reactions within the confined space of the cage. nitschkegroup-cambridge.comrsc.org The ability to design thiazole-based ligands that assemble into such containers opens up possibilities for applications in sensing, catalysis, and molecular transport. rsc.org

Selective Ion Sensing and Chemodosimeters

The this compound framework is integral to the design of advanced selective ion sensors and chemodosimeters. The thiazole ring, with its nitrogen and sulfur heteroatoms, provides an effective metal-chelating site, while the ethynyl group can be functionalized to modulate the electronic properties of the molecule or to anchor it to surfaces. This combination allows for the creation of sensors that exhibit high selectivity and sensitivity, often through fluorescence or colorimetric changes upon binding with a target analyte.

Thiazole-based derivatives have demonstrated remarkable efficacy in the selective detection of various metal ions. For instance, fluorescent sensors incorporating thiazole rings have been developed for the highly selective detection of copper(II) ions (Cu²⁺) in aqueous solutions. rsc.org These systems can exhibit detection limits as low as 10 nM, a value significantly below the level recommended by the World Health Organization. rsc.org The sensing mechanism often relies on processes like excited-state intramolecular proton transfer (ESIPT) which are perturbed upon ion chelation, leading to a distinct change in the fluorescence signal. rsc.org Furthermore, the solid-state fluorescence of these materials enables their use in practical applications like filter paper-based sensors for Cu²⁺ detection. rsc.org

Beyond simple metal ions, thiazole-containing structures are employed as chemodosimeters for detecting more complex and hazardous substances. Chemodosimeters operate via an irreversible chemical reaction with the analyte, which produces a measurable signal. Fluorescent chemosensors based on a 4-pyridyl-5-hydroxyethyl-thiazole core have been successfully synthesized for the detection of organophosphate nerve agent simulants like diethylchlorophosphate (DECP). acs.org The reaction with the analyte triggers a cyclization reaction, forming a highly fluorescent dihydroquinolizinium ring, which results in a dramatic increase in fluorescence emission. acs.org

The versatility of the thiazole core is further highlighted by its incorporation into ion-selective electrodes (ISEs). A derivative of thiazole has been utilized as an ionophore in a PVC-based liquid membrane electrode for the potentiometric sensing of lutetium(III) ions (Lu³⁺). abechem.com The resulting sensor demonstrated a Nernstian response over a wide concentration range, showcasing the potential of thiazole-based compounds in the development of electrochemical sensors for rare-earth elements. abechem.com

Table 1: Performance of Thiazole-Based Ion Sensors and Chemodosimeters

| Sensor Type | Target Analyte | Core Structure | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Fluorescence Sensor | Copper(II) (Cu²⁺) | Symmetrical Thiazole | Fluorescence Quenching | 10 nM | rsc.org |

| Chemodosimeter | Diethylchlorophosphate (DECP) | 4-Pyridyl-5-hydroxyethyl-thiazole | Fluorescence Enhancement | Not Specified | acs.org |

| Ion-Selective Electrode | Lutetium(III) (Lu³⁺) | Thiazole Derivative (AAT) | Potentiometry | 5.7 x 10⁻⁷ M | abechem.com |

Catalysis and Organometallic Chemistry

In catalysis and organometallic chemistry, the this compound scaffold serves as a promising platform for developing novel ligands. The nitrogen atom in the thiazole ring acts as a Lewis basic site for coordination to a metal center, while the ethynyl group provides a rigid, linear linker that can be used to construct multidentate ligands or to immobilize the catalytic complex on a support.

Ligand Scaffolds for Transition Metal Catalysis (e.g., Suzuki-Miyaura, Hydrosilylation)

The design of effective ligands is crucial for the success of transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.orgmdpi.com Ligands not only stabilize the metal center but also critically influence the reaction's efficiency, selectivity, and substrate scope by modulating the electronic and steric environment of the catalyst. libretexts.orgnih.gov Thiazole derivatives are recognized for their potential in this area, with the heterocyclic structure providing a robust coordination site for palladium catalysts. researchgate.net The this compound unit is particularly advantageous as it allows for the straightforward synthesis of larger, more complex ligand architectures through reactions of the alkyne, such as click chemistry or Sonogashira coupling. researchgate.net

While specific studies detailing this compound as a ligand for Suzuki-Miyaura reactions are nascent, the principles of ligand design suggest its utility. For instance, electron-rich ligands are known to facilitate the rate-determining oxidative addition step in the catalytic cycle. libretexts.org The electronic properties of the thiazole ring can be tuned through substitution to optimize catalytic activity.

Similarly, in hydrosilylation reactions, the choice of ligand is paramount in controlling selectivity. rsc.org Palladium-catalyzed hydrosilylation, for example, can be steered towards specific isomers depending on the ligand employed. rsc.org The rigid geometry and defined coordination vector of a ligand derived from this compound could enforce a specific orientation of the substrates at the metal center, thereby enhancing stereoselectivity or regioselectivity in the addition of a Si-H bond across a double or triple bond.

Table 2: Role of Ligands in Selected Transition Metal-Catalyzed Reactions

| Reaction | Catalyst System | Role of Ligand | Key Outcome | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) / Phosphine Ligands | Facilitate oxidative addition and reductive elimination | Formation of C-C bonds | libretexts.org |

| Suzuki-Miyaura Coupling | Pd(II) Precatalyst / [N,O] Ligand | Stabilize active species, influence activity | Coupling of aryl bromides and chlorides | mdpi.com |

| Hydrosilylation | Pd-salt / R-MOP Ligand | Control selectivity | High exo-selectivity in norbornadiene hydrosilylation | rsc.org |

Chiral Ligand Design for Asymmetric Transformations

Asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, relies heavily on the design of effective chiral ligands. nih.govnih.gov A "privileged" chiral scaffold is one that is effective for a wide range of reactions and substrates. nih.gov The this compound core presents a valuable and underexplored scaffold for creating new classes of chiral ligands.

The key to its potential lies in its structural features:

Multiple Functionalization Sites: The thiazole ring can be substituted at the C2 and C4 positions, while the ethynyl group at C5 offers another point for modification. This allows for the introduction of chiral auxiliaries at multiple, spatially distinct locations.

Rigidity: The aromatic thiazole ring and the linear alkyne group create a rigid backbone, which is often crucial for effectively transmitting chiral information from the ligand to the catalytic site, thereby inducing high enantioselectivity. nih.gov

Heteroatom Coordination: The nitrogen atom provides a reliable coordination point to a transition metal, positioning the chiral elements of the ligand in close proximity to the reaction center.

By attaching known chiral motifs (e.g., from carbohydrates, amino acids, or BINOL derivatives) to the this compound scaffold, novel bidentate or tridentate ligands can be synthesized. nih.govresearchgate.net These new ligands could create unique chiral pockets around a metal ion, potentially leading to high levels of stereocontrol in a variety of asymmetric transformations, such as hydrogenations, Michael additions, or allylic alkylations. nih.govuni-regensburg.de

Redox-Active Ligands in Electrocatalysis

Redox-active ligands are a class of ligands that can actively participate in the redox chemistry of a catalytic cycle, acting as an electron reservoir to store or release electrons. researchgate.netresearchgate.net This property allows a metal complex to perform multi-electron transformations that might otherwise be inaccessible, a concept inspired by biological systems like the galactose oxidase enzyme. wiley-vch.de

The this compound moiety possesses inherent characteristics that make it a promising component for redox-active ligands. The thiazole ring itself is a heteroaromatic system that can be reversibly oxidized or reduced. The presence of both sulfur and nitrogen heteroatoms can help to stabilize different oxidation states. wiley-vch.dersc.org The ethynyl group extends the π-conjugated system, which is critical for facilitating electron transfer and delocalizing charge in the radical or oxidized/reduced forms of the ligand. researchgate.net

5 Ethynyl 1,3 Thiazole in Chemical Biology and Probe Development

Design and Synthesis of Bioorthogonal Probes

Bioorthogonal probes are essential tools in chemical biology that enable the study of biomolecules in their native environment without interfering with biological processes. medchem101.com The design of such probes often involves a reactive group for covalent attachment and a reporter group for detection. nih.goviitkgp.ac.in The 5-ethynyl-1,3-thiazole framework is well-suited for this purpose, with the ethynyl (B1212043) group acting as the reactive handle and the thiazole (B1198619) system forming the basis of a reporter.

The terminal ethynyl group on the this compound scaffold makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". lumiprobe.commdpi.com This reaction is highly efficient, selective, and biocompatible, proceeding under mild, aqueous conditions, which makes it perfect for labeling biological macromolecules. medchem101.comlumiprobe.com The process is a two-step approach: first, a biomolecule of interest (like a protein, nucleic acid, or glycan) is metabolically or chemically tagged with an azide (B81097) group. researchgate.netresearchgate.net Subsequently, the this compound probe is introduced and covalently attaches to the azide-modified biomolecule via the formation of a stable triazole ring. researchgate.netthermofisher.com

The small size of the ethynyl tag is a significant advantage, as it is often well-tolerated by cellular machinery, allowing for the incorporation of azide- or alkyne-modified building blocks into DNA, proteins, and other macromolecules. researchgate.netthermofisher.com For example, the principle is demonstrated in the labeling of newly synthesized DNA where an ethynyl-bearing nucleoside analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is incorporated into DNA and subsequently detected by reacting it with a fluorescent azide probe. researchgate.net Similarly, a this compound-based probe can be "clicked" onto any biomolecule that has been appropriately functionalized with an azide, providing a powerful method for selective biomolecule detection. lumiprobe.comresearchgate.net

Once attached to a biological target, the thiazole portion of the molecule can function as a reporter for detection. Thiazole-based systems can be designed to be fluorescent, providing a sensitive and non-radioactive method for visualization and monitoring. nih.govresearchgate.net The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the thiazole ring. researchgate.netrsc.org For instance, researchers have developed azide-modified pyridylthiazole reporters that, after undergoing a click reaction with an alkyne, exhibit favorable fluorescence properties for detection. nih.gov

In addition to fluorescence, these probes can be engineered for enhanced mass spectrometric (MS) detection. nih.goviitkgp.ac.in A common strategy is to incorporate a bromine atom into the thiazole reporter's structure. nih.govresearchgate.net The characteristic isotopic signature of bromine facilitates the automated identification and data mining of mass spectrometry results, making it easier to pinpoint the labeled species in complex biological samples. nih.goviitkgp.ac.in The ease of synthesis, small size, stability, and dual detection possibilities make thiazole-based reporters a versatile tool for applications like activity-based protein profiling (ABPP) and functional metabolic profiling. nih.goviitkgp.ac.in

| Reporter Molecule | Fluorophore System | Max. Absorption (nm) | Max. Emission (nm) | Key Features for Detection |

|---|---|---|---|---|

| BPT (Brominated Pyridylthiazole) | Pyridylthiazole | 374 | 502 | Fluorescent; Bromine tag for unique MS isotope signature. nih.gov |

| DNS (Dansyl Azide) | Dansyl | 369 | 550 | Commonly used for labeling amines; Large Stokes shift. nih.gov |

| NBD (Nitrobenzofurazan Azide) | Nitrobenzofurazan | 466 | 539 | Environment-sensitive fluorophore. |

Scaffold Engineering for Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. mdpi.combeilstein-journals.org The thiazole ring is a privileged structure in this area of research, frequently used as a stable scaffold to replace or mimic certain amino acid residues. uq.edu.auuq.edu.auresearchgate.net

The 1,3-thiazole ring is often considered a bioisostere or a dehydrated and cyclized derivative of the amino acid cysteine. uq.edu.auuq.edu.auresearchgate.net This structural relationship arises from the conceptual condensation between the thiol side chain of a cysteine residue and the backbone carbonyl of an adjacent amino acid. uq.edu.au This transformation has several important consequences for the peptide's structure: it introduces a planar, aromatic, and rigid element into the peptide backbone, it removes the original stereocenter of the cysteine, and it reduces polarity by replacing the N-terminal amide and cysteine thiol. uq.edu.au These changes can lock the peptide into a specific turn conformation, which can be advantageous for binding to protein targets. uq.edu.au The thiazole ring itself is found in numerous peptide-derived natural products, underscoring its biological relevance. researchgate.netmdpi.com

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes and are often mediated by specific secondary structures like α-helices and β-turns at the interface. ajwilsonresearch.comresearchgate.net Designing small molecules or peptidomimetics that can disrupt or stabilize these interactions is a major goal in drug discovery. ajwilsonresearch.commdpi.com By incorporating a rigid thiazole scaffold as a cysteine mimic, a peptidomimetic can be engineered to present its side chains in a spatial orientation that matches the "hot-spot" residues of a natural peptide binder. uq.edu.auajwilsonresearch.com

Structure-Activity Relationship (SAR) Studies in Scaffold Design

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.net For scaffolds based on this compound, SAR studies involve the systematic synthesis of analogs with modifications at various positions to identify more potent and selective compounds. nih.govacademie-sciences.fr

A typical approach involves dividing the molecular scaffold into several sites for modification. nih.gov For a thiazole-based compound, these sites could include the substituents on the thiazole ring itself, modifications to any appended aromatic rings, and changes to the linker connecting different parts of the molecule. nih.govacademie-sciences.fr For example, in a series of substituted sulfamoyl benzamidothiazoles, researchers systematically altered substituents at six different sites to probe their effect on enhancing NF-κB activation. nih.gov SAR studies on other thiazole series have revealed that the nature of substituents (e.g., electron-donating vs. electron-withdrawing groups) and their position on the rings are crucial for antibacterial, antifungal, or antimalarial activity. researchgate.netmdpi.com These studies provide essential guidance for drug design, helping to optimize a lead compound's potency and properties. nih.govresearchgate.net

| Compound | Modification Site | Substituent | Biological Activity (e.g., IC50 in µM) | SAR Interpretation |

|---|---|---|---|---|

| Parent | R1 (on Phenyl Ring) | -H | 10.5 | Baseline activity. |

| Analog 1 | R1 (on Phenyl Ring) | -F (ortho) | 1.2 | Small, electron-withdrawing groups at the ortho position are highly favorable for activity. researchgate.net |

| Analog 2 | R1 (on Phenyl Ring) | -OCH3 (para) | 8.9 | Electron-donating groups at the para position are well-tolerated but do not improve activity. academie-sciences.fr |

| Analog 3 | R2 (on Thiazole Ring) | -CH3 | 5.4 | Small alkyl groups on the thiazole ring can enhance potency. nih.gov |

| Analog 4 | R2 (on Thiazole Ring) | -C(CH3)3 (tert-Butyl) | >50 (Inactive) | Bulky substituents on the thiazole ring are detrimental to activity, likely due to steric hindrance. nih.gov |

Investigating Substituent Effects on Molecular Recognition